molecular formula C31H30ClN3O B4077606 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide

Cat. No. B4077606
M. Wt: 496.0 g/mol
InChI Key: BXWHMKXRSWQOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide, commonly known as TRODAT-1, is a radiopharmaceutical agent used in single-photon emission computed tomography (SPECT) imaging of dopamine transporters (DATs) in the brain. TRODAT-1 is a promising tool for early diagnosis and monitoring of neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

TRODAT-1 binds to DATs in the brain, which are responsible for the reuptake of dopamine. By binding to DATs, TRODAT-1 allows for the visualization and quantification of dopamine transporters in the brain. TRODAT-1 has a high affinity for DATs and shows minimal binding to other neurotransmitter transporters, making it a specific tool for dopamine imaging.
Biochemical and Physiological Effects:
TRODAT-1 is a radiopharmaceutical agent that is administered intravenously. The radioactive tracer is taken up by DATs in the brain and emits gamma rays that can be detected by a N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide scanner. TRODAT-1 has a short half-life and is rapidly cleared from the body, minimizing radiation exposure to the patient.

Advantages and Limitations for Lab Experiments

TRODAT-1 has several advantages over other radiopharmaceutical agents used for dopamine imaging. It has a high affinity and selectivity for DATs, allowing for accurate visualization and quantification of dopamine transporters in the brain. TRODAT-1 has a short half-life, reducing radiation exposure to the patient. However, TRODAT-1 has limitations in terms of availability and cost, which can limit its use in clinical and research settings.

Future Directions

There are several future directions for research involving TRODAT-1. One area of interest is the use of TRODAT-1 in the early diagnosis and monitoring of Parkinson's disease. TRODAT-1 has also been investigated for its potential use in the diagnosis and monitoring of ADHD and drug addiction. Future research could focus on the development of new radiopharmaceutical agents with improved properties for dopamine imaging. Additionally, the use of TRODAT-1 in combination with other imaging techniques, such as magnetic resonance imaging (MRI), could provide more comprehensive information on the role of dopamine in neurological disorders.

Scientific Research Applications

TRODAT-1 has been extensively studied for its potential applications in the diagnosis and monitoring of neurological disorders. Several studies have demonstrated the high affinity and selectivity of TRODAT-1 for DATs, making it a valuable tool for imaging dopamine transporters in the brain. TRODAT-1 has been used in preclinical and clinical studies to investigate the role of dopamine in various neurological disorders.

properties

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30ClN3O/c32-29-14-8-7-13-26(29)23-34-19-21-35(22-20-34)28-17-15-27(16-18-28)33-31(36)30(24-9-3-1-4-10-24)25-11-5-2-6-12-25/h1-18,30H,19-23H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWHMKXRSWQOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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